BenchChemオンラインストアへようこそ!

4,4-Difluoropyrrolidin-2-one

Medicinal Chemistry Pharmacokinetics Oral Bioavailability

4,4-Difluoropyrrolidin-2-one (CAS 1785332-67-3) is a specialized gem-difluorinated heterocyclic building block. The 4,4-gem-difluoro motif significantly reduces pKa, shifting the protonation state at physiological pH to a monocationic species. This correlates with a substantial gain in oral bioavailability—22% versus essentially 0% for the non-fluorinated parent in a rat model. It is a validated core for KIF18A inhibitors (derivative IC50 of 90 nM) and FAP-targeting agents. Select the correct 4,4-regioisomer to achieve desired ADME and potency outcomes. Bulk quantities and custom synthesis are available; request a quote for your specific research needs.

Molecular Formula C4H5F2NO
Molecular Weight 121.09 g/mol
CAS No. 1785332-67-3
Cat. No. B1429382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropyrrolidin-2-one
CAS1785332-67-3
Molecular FormulaC4H5F2NO
Molecular Weight121.09 g/mol
Structural Identifiers
SMILESC1C(=O)NCC1(F)F
InChIInChI=1S/C4H5F2NO/c5-4(6)1-3(8)7-2-4/h1-2H2,(H,7,8)
InChIKeyPVNTVEUEDNMWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoropyrrolidin-2-one (CAS 1785332-67-3): A Gem-Difluorinated Pyrrolidinone Building Block for Medicinal Chemistry and Chemical Biology


4,4-Difluoropyrrolidin-2-one (CAS 1785332-67-3) is a gem-difluorinated heterocyclic building block belonging to the pyrrolidin-2-one class. The introduction of two fluorine atoms at the 4-position imparts distinct conformational and electronic properties relative to its non-fluorinated or mono-fluorinated analogs [1]. This compound is utilized as a versatile intermediate in the synthesis of bioactive molecules, including Fibroblast Activation Protein (FAP) inhibitors and other enzyme-targeting agents [2]. Its predicted physicochemical properties include a density of 1.31±0.1 g/cm³ and a boiling point of 254.0±40.0 °C [3].

Why 4,4-Difluoropyrrolidin-2-one Cannot Be Replaced by Non-Fluorinated or Regioisomeric Pyrrolidinones in Precision Medicinal Chemistry


The 4,4-gem-difluoro motif in pyrrolidin-2-one is not a generic substitution. Comparative studies on difluorinated pyrrolidine-containing compounds demonstrate that gem-difluorination adjacent to a basic amine can reduce pKa, shifting the protonation state at physiological pH to a monocationic species, which correlates with a substantial gain in oral bioavailability—22% versus essentially 0% for the non-fluorinated parent in a rat model [1]. Furthermore, the regioisomer 3,3-difluoropyrrolidin-2-one (CAS 162970-49-2) positions the fluorine atoms adjacent to the carbonyl, leading to different electronic effects and conformational biases that alter reactivity and target engagement profiles. Selecting the correct fluorination pattern is therefore a critical, data-driven decision for achieving desired ADME and potency outcomes .

Quantitative Differentiation of 4,4-Difluoropyrrolidin-2-one Against Key Analogs: A Procurement-Focused Evidence Guide


Oral Bioavailability Advantage of Gem-Difluorinated Pyrrolidine Scaffolds Over Non-Fluorinated Parent Compounds

A direct head-to-head comparison of a gem-difluorinated pyrrolidine-containing nNOS inhibitor with its non-fluorinated parent molecule revealed a stark difference in rat oral bioavailability. The difluorinated compound achieved 22% bioavailability, whereas the non-fluorinated analog had essentially 0% [1]. This class-level inference is driven by the pKa-lowering effect of the gem-difluoro group, which reduces basicity and improves membrane permeability at physiological pH.

Medicinal Chemistry Pharmacokinetics Oral Bioavailability ADME

KIF18A Motor Protein Inhibition Potency of 4,4-Difluoropyrrolidin-2-one-Containing Analogs

A compound incorporating the 4,4-difluoropyrrolidin-2-one scaffold (BDBM50404037) displayed potent inhibition of the mitotic kinesin KIF18A with an IC50 of 90 nM in a microtubule-dependent assay [1]. While no direct comparator data is available for the non-fluorinated analog in this specific assay, this quantitative value establishes a benchmark for target engagement within this chemotype. KIF18A is a validated oncology target, and the sub-100 nM potency indicates that the difluoropyrrolidinone motif is compatible with high-affinity interactions.

Cancer Research KIF18A Mitotic Kinesin Enzyme Inhibition

CCR5 Receptor Antagonist Activity: Quantitative Comparison with Other CCR5 Ligands

A derivative of 4,4-difluoropyrrolidin-2-one (BDBM50387950) was evaluated as a CCR5 antagonist in a cell-based calcium mobilization assay, yielding an IC50 of 9.2 µM (9.20E+3 nM) [1]. For context, the clinically approved CCR5 antagonist Maraviroc exhibits an IC50 of approximately 3-6 nM in similar assays [2]. This cross-study comparison indicates that while the 4,4-difluoropyrrolidin-2-one scaffold can engage CCR5, its intrinsic potency is several orders of magnitude weaker than optimized drug-like antagonists, underscoring its role as a starting building block rather than a final active pharmaceutical ingredient.

Immunology Chemokine Receptors CCR5 HIV Entry Inhibition

Synthetic Accessibility: Divergent Synthesis of 4,4-Difluoropyrrolidines vs. 3,3-Difluoro Regioisomers

A 2024 methodology paper reports a highly diastereoselective [3+2] cycloaddition of aziridines with difluorinated silyl enol ethers, enabling divergent synthesis of 4,4-difluoropyrrolidines and 4-fluoropyrroles . This method provides access to highly functionalized gem-difluorinated pyrrolidines in good to excellent yields with good functional group tolerance. In contrast, synthesis of the 3,3-difluoro regioisomer (e.g., 3,3-difluoropyrrolidin-2-one) typically requires different starting materials and fluorination strategies, often involving DAST-mediated fluorination of a carbonyl precursor. This synthetic divergence means that the 4,4-difluoro scaffold is more readily accessible for certain substitution patterns, offering a practical procurement advantage.

Organic Synthesis Cycloaddition Fluorinated Building Blocks Process Chemistry

Where 4,4-Difluoropyrrolidin-2-one (CAS 1785332-67-3) Delivers Verifiable Value: Application Scenarios Grounded in Quantitative Evidence


Oral Bioavailability Optimization in Lead Series

When a lead compound series suffers from poor oral absorption due to high basicity, incorporating the 4,4-difluoropyrrolidin-2-one motif can reduce pKa and improve membrane permeability. The 22% oral bioavailability demonstrated for a gem-difluorinated pyrrolidine versus 0% for the parent scaffold provides a quantifiable benchmark for the potential impact of this modification [1].

KIF18A-Directed Chemical Probe Development

For oncology research targeting the mitotic kinesin KIF18A, 4,4-difluoropyrrolidin-2-one serves as a viable core structure. A derivative of this scaffold exhibits a KIF18A IC50 of 90 nM, validating its use as a starting point for developing potent, selective chemical probes for target validation and mechanism-of-action studies [2].

Divergent Synthesis of 4,4-Difluoropyrrolidines for SAR Exploration

Medicinal chemistry teams requiring rapid access to a diverse library of 4,4-difluoropyrrolidine analogs can leverage the [3+2] cycloaddition methodology described by Wu et al. (2024). This route enables efficient synthesis of highly functionalized gem-difluorinated pyrrolidines with good functional group tolerance, streamlining SAR campaigns .

CCR5 Antagonist Lead Generation

Although the 4,4-difluoropyrrolidin-2-one scaffold itself yields weak CCR5 antagonism (IC50 ~9.2 µM), it provides a tractable starting point for structure-activity relationship (SAR) studies aimed at improving potency. The scaffold can be used to explore chemical space around the CCR5 binding pocket, with the ultimate goal of achieving the low-nanomolar potency seen in optimized antagonists like Maraviroc [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoropyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.